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Introduction
AZD0328 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7

nAChR) that was investigated for the treatment of cognitive deficits in neurological and

psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Understanding the

pharmacokinetic and metabolic profile of a drug candidate is crucial for its development and for

predicting its safety and efficacy in humans. This technical guide provides a comprehensive

overview of the available data on the pharmacokinetics and metabolism of AZD0328, compiled

from preclinical and clinical studies.

Pharmacokinetics
The pharmacokinetic profile of AZD0328 has been evaluated in both preclinical species and

humans. While comprehensive quantitative data from all studies is not publicly available, this

section summarizes the key findings regarding its absorption, distribution, metabolism, and

excretion (ADME).

Preclinical Pharmacokinetics
Preclinical studies in rats, dogs, and monkeys have suggested that AZD0328 possesses

favorable pharmacokinetic properties.[2] However, specific quantitative parameters such as

Cmax, Tmax, AUC, and half-life from these studies are not readily available in the public
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domain. General observations indicate that the compound is orally bioavailable and achieves

relevant plasma concentrations in these species.[3]

Human Pharmacokinetics
The pharmacokinetics of AZD0328 have been assessed in healthy volunteers through single

ascending dose (SAD) and multiple ascending dose (MAD) studies. A key Phase 1 study

(NCT00738959) was conducted in healthy young Japanese and Caucasian male volunteers to

evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of

AZD0328.[4]

In these clinical studies, AZD0328 was administered at doses up to 2 mg in SAD studies and

up to 1.35 mg for 13 days in MAD studies.[3] While the specific pharmacokinetic parameters

from the NCT00738959 study are not publicly detailed, it was established that the drug is

renally cleared.[3] This suggests that the kidneys are a primary route of elimination for

AZD0328 and its metabolites.

Table 1: Summary of Human Pharmacokinetic Studies

Study
Identifier

Population Study Design
Doses
Administered

Key Findings
(Publicly
Available)

NCT00738959

Healthy

Japanese and

Caucasian Males

Randomized,

Double-Blind,

Placebo-

Controlled,

Parallel-Group,

SAD & MAD

Not specified in

public records

Assessed safety,

tolerability, and

pharmacokinetic

s.[4]

General Phase 1
Healthy

Volunteers
SAD & MAD

Up to 2 mg

(SAD), Up to

1.35 mg for 13

days (MAD)

AZD0328 is

renally cleared.

[3]
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The metabolism of AZD0328 has been investigated extensively through in vitro studies,

providing valuable insights into its biotransformation pathways and the enzymes responsible.

In Vitro Metabolism
A pivotal study by Zhou et al. characterized the in vitro metabolism of AZD0328 across different

species, including humans, rats, dogs, and guinea pigs, using hepatocytes and liver

microsomes.[1][2]

A significant finding from these studies is the marked difference in metabolic stability across

species. AZD0328 was found to be highly stable in human hepatocytes, with only about 2%

metabolism observed after a 4-hour incubation. In contrast, the compound was extensively

metabolized in rat, dog, and guinea pig hepatocytes, with metabolism rates of 55%, 68%, and

96%, respectively, over the same period.[1]

Table 2: In Vitro Metabolic Stability of AZD0328 in Hepatocytes (4-hour incubation)

Species Metabolism Rate (%)

Human ~2

Rat 55

Dog 68

Guinea Pig 96

[Source: Zhou et al.][1]

Metabolic Pathways and Metabolites
The primary metabolic pathway for AZD0328 in humans is N-oxidation, leading to the formation

of the N-oxide metabolite (M6).[1] This was the only metabolite detected in human hepatocyte

incubations. In preclinical species, where metabolism is more extensive, other metabolic

pathways are also observed, including hydroxylation of the azabicyclo-octane or furopyridine

moieties of the molecule.[1][2]

A dog-specific metabolite, the pyridine N-methylation product of AZD0328 (M2), was identified

and was not observed in human or other preclinical species.[1][2] An N-glucuronide metabolite
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of AZD0328 has also been observed in human liver microsomes.[1]

Enzymes Involved in Metabolism
Multiple enzymes have been identified as being involved in the metabolism of AZD0328. The

formation of the major human metabolite, the N-oxide (M6), is catalyzed by several enzymes,

including Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4/5, as well as Flavin-

containing monooxygenases (FMO) FMO1 and FMO3.[1][2] The involvement of multiple

enzymes suggests that the potential for clinically significant drug-drug interactions due to

inhibition of a single metabolic pathway is relatively low.[1]

Experimental Protocols
This section provides an overview of the methodologies employed in the key in vitro

metabolism studies of AZD0328. Detailed protocols for in vivo pharmacokinetic studies and

specific bioanalytical methods for AZD0328 are not publicly available.

In Vitro Metabolism Studies (Based on Zhou et al.)
Objective: To investigate the metabolic profile and stability of AZD0328 in liver microsomes and

hepatocytes from humans, rats, dogs, and guinea pigs, and to identify the enzymes

responsible for its metabolism.

Materials:

[¹⁴C]AZD0328

Cryopreserved hepatocytes (human, rat, dog, guinea pig)

Human liver microsomes (HLM)

cDNA-expressed human CYP and FMO enzymes

NADPH regenerating system

LC-MS/MS for metabolite identification and quantification

Methodology:
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Hepatocyte Incubations:

Cryopreserved hepatocytes were thawed and suspended in incubation medium.

[¹⁴C]AZD0328 was added to the hepatocyte suspension and incubated at 37°C.

Aliquots were taken at various time points (e.g., up to 4 hours), and the reaction was

quenched with acetonitrile.

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine

the percentage of parent drug remaining and to identify metabolites.

Liver Microsome Incubations:

AZD0328 was incubated with pooled human liver microsomes in the presence of an

NADPH regenerating system at 37°C.

The reaction was terminated, and the samples were processed for LC-MS/MS analysis.

Enzyme Phenotyping:

Incubations were conducted with a panel of cDNA-expressed human CYP and FMO

enzymes to identify the specific enzymes responsible for the formation of the N-oxide

metabolite.

Chemical inhibitors of specific CYP and FMO enzymes were also used in incubations with

HLM to confirm the contribution of each enzyme.

Data Analysis:

The rate of disappearance of AZD0328 was used to determine its metabolic stability.

Metabolites were identified based on their mass spectral data.

The relative contribution of different enzymes to the metabolism of AZD0328 was determined

by comparing the rate of metabolite formation in the presence and absence of specific

inhibitors or by using recombinant enzymes.
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Caption: Proposed metabolic pathways of AZD0328.

In Vitro Metabolism Experimental Workflow
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Caption: Workflow for in vitro metabolism studies of AZD0328.

Conclusion
The pharmacokinetic and metabolic properties of AZD0328 have been characterized through a

combination of in vitro and in vivo studies. The compound exhibits notable inter-species

differences in its metabolic stability, being significantly more stable in humans than in preclinical
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species such as rats, dogs, and guinea pigs. The primary route of metabolism in humans is N-

oxidation, mediated by multiple CYP and FMO enzymes, which minimizes the risk of drug-drug

interactions. AZD0328 is cleared from the body primarily through renal excretion. While

detailed quantitative pharmacokinetic data from clinical trials are not fully public, the available

information provides a solid foundation for understanding the disposition of AZD0328 in

biological systems. Further disclosure of clinical pharmacokinetic data would allow for a more

complete and quantitative assessment of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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